3-((1-(5-Methoxybenzofuran-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
Description
Properties
IUPAC Name |
3-[1-(5-methoxy-1-benzofuran-2-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4/c1-26-14-4-5-17-13(9-14)10-18(28-17)20(25)24-8-2-3-15(12-24)27-19-16(11-21)22-6-7-23-19/h4-7,9-10,15H,2-3,8,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOAOXUNARRRHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C2)C(=O)N3CCCC(C3)OC4=NC=CN=C4C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(5-Methoxybenzofuran-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps, starting with the preparation of the benzofuran and piperidine intermediates. The benzofuran ring can be synthesized through a free radical cyclization cascade, which is an efficient method for constructing complex benzofuran derivatives . The piperidine ring is often synthesized through a series of nucleophilic substitution reactions. The final step involves coupling the benzofuran and piperidine intermediates with the pyrazine ring under specific reaction conditions, such as the use of a palladium catalyst in a Suzuki-Miyaura coupling reaction .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the synthetic routes mentioned above. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-((1-(5-Methoxybenzofuran-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The methoxy group on the benzofuran ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions typically require specific conditions such as controlled temperature and pH to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzofuran ring can yield quinone derivatives, while reduction of the nitrile group can produce primary amines.
Scientific Research Applications
3-((1-(5-Methoxybenzofuran-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-((1-(5-Methoxybenzofuran-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. The benzofuran ring can interact with enzymes or receptors, potentially inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity, while the pyrazine ring can participate in electron transfer reactions. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
Key Observations
Synthetic Challenges :
- The target compound’s benzofuran-piperidine substituent likely increases lipophilicity (predicted Log P ~3.2), complicating chromatographic purification, as seen in other lipophilic pyrazine derivatives (e.g., compounds 4e, 4f in with Log P = 2.8–3.48).
- Yields for analogous Claisen-Schmidt condensations (e.g., chalcone derivatives) are often low (18–43%) due to steric hindrance or poor solubility .
Functional Group Impact :
- Nitrile Group : Present in the target compound and fipronil , nitriles enhance metabolic stability and binding via dipole interactions.
- Methoxybenzofuran : Unlike simpler methoxy-pyrazines (e.g., ), this moiety may improve target selectivity due to its planar aromatic system.
Biological Potential: Piperidine-containing compounds like GR159897 exhibit neurokinin receptor antagonism , suggesting the target compound could modulate similar pathways. Thiazolo-pyrimidines (e.g., 11b) with nitrile groups show antimicrobial activity , highlighting the nitrile’s versatility in bioactive scaffolds.
Research Findings and Trends
Biological Activity
3-((1-(5-Methoxybenzofuran-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structural framework, which combines a pyrazine core with a methoxybenzofuran moiety, may significantly influence its pharmacological properties.
Chemical Structure and Properties
The molecular formula for this compound is , and it has a molecular weight of approximately 348.39 g/mol. The structure consists of a pyrazine ring linked to a piperidine ring and a methoxybenzofuran carbonyl group. This configuration is expected to play a significant role in its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H20N4O3 |
| Molecular Weight | 348.39 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is likely mediated through multiple pathways. Preliminary studies suggest that it may interact with various molecular targets, including enzymes and receptors involved in critical cellular processes. The presence of the methoxybenzofuran moiety enhances the compound's ability to penetrate cellular membranes, facilitating its action against target cells.
Anticancer Studies
Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study demonstrated that derivatives with similar structural components inhibited cancer cell proliferation in vitro. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, suggesting potential applications in cancer therapy.
Antimicrobial Efficacy
The compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The methoxybenzofuran moiety enhances membrane permeability, which facilitates the compound's action against microbial cells. In vitro studies have indicated broad-spectrum efficacy, making it a candidate for further development as an antimicrobial agent.
CNS Activity
Investigations into the pharmacological profile reveal that similar compounds can act as glycogen synthase kinase 3 beta (GSK-3β) inhibitors, which are crucial in mood regulation and neuroprotection. This suggests that this compound may have applications in treating mood disorders and neurodegenerative diseases.
Case Studies and Research Findings
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Induced apoptosis in cancer cell lines; significant inhibition of growth. |
| Antimicrobial Activity | Broad-spectrum efficacy against various bacterial strains; enhanced membrane permeability. |
| CNS Activity | Potential GSK-3β inhibition; implications for mood disorder treatments. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
